molecular formula C22H25N3O2 B2958769 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 579439-60-4

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2958769
CAS RN: 579439-60-4
M. Wt: 363.461
InChI Key: HGTRFDQIWCLDLV-UHFFFAOYSA-N
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Description

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, also known as IBP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a pyrrolidinone derivative that belongs to the class of benzimidazole compounds.

Scientific Research Applications

Anticancer Potential

Imidazole-based compounds, including derivatives similar to the specified chemical structure, have shown promising anticancer activities. Sharma et al. (2014) synthesized a series of new imidazole derivatives and evaluated their anticancer potential against a panel of human cancer cell lines. Their findings highlight the capacity of these compounds to induce apoptosis and cellular senescence in cancer cells, showcasing their potential as novel anticancer agents (Sharma et al., 2014).

Synthesis and Reactivity

Research on the synthesis and reactivity of compounds with structural similarities to 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one has been conducted to explore their potential in creating new chemical entities. Khalafy et al. (2002) discussed the synthesis of imidazo[1,2-a]pyridines and their rearrangements, providing a basis for further chemical modifications and applications (Khalafy, Setamdideh, & Dilmaghani, 2002).

Luminescent Materials

The development of luminescent materials using imidazole derivatives has been reported, indicating their utility in creating low-cost, high-performance luminescent materials. Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift range and quantum yields, demonstrating their potential for use in transparent thermosetting resins and other applications requiring luminescent properties (Volpi et al., 2017).

Corrosion Inhibition

Imidazole derivatives have also been explored for their corrosion inhibition properties. Prashanth et al. (2021) synthesized new imidazole derivatives and investigated their efficacy as corrosion inhibitors on mild steel in acidic solutions. Their research highlights the role of functional groups in enhancing corrosion inhibition efficiency, offering insights into the design of more effective corrosion inhibitors (Prashanth et al., 2021).

Anti-Alzheimer's Agents

Investigations into the therapeutic potential of imidazole derivatives for Alzheimer's disease have shown promising results. Gupta et al. (2020) synthesized a series of N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives and evaluated them for anti-Alzheimer's activity. This research underscores the potential of such compounds in the development of new treatments for Alzheimer's disease, based on modifications of the lead compound donepezil (Gupta et al., 2020).

properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTRFDQIWCLDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

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